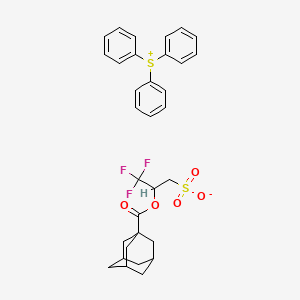

2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium

CAS No.:

Cat. No.: VC18619300

Molecular Formula: C32H33F3O5S2

Molecular Weight: 618.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H33F3O5S2 |

|---|---|

| Molecular Weight | 618.7 g/mol |

| IUPAC Name | 2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium |

| Standard InChI | InChI=1S/C18H15S.C14H19F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-14(16,17)11(7-23(19,20)21)22-12(18)13-4-8-1-9(5-13)3-10(2-8)6-13/h1-15H;8-11H,1-7H2,(H,19,20,21)/q+1;/p-1 |

| Standard InChI Key | LWCJGPXPEOMYDB-UHFFFAOYSA-M |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates three distinct functional groups:

-

Adamantane-1-carbonyloxy group: A diamondoid hydrocarbon framework known for conferring rigidity and thermal stability.

-

3,3,3-Trifluoropropane sulfonate: A fluorinated sulfonate group enhancing solubility in non-polar matrices and acid strength upon decomposition .

-

Triphenylsulfonium cation: A positively charged species that facilitates photoinduced acid generation .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C32H33F3O5S2 |

| Molecular Weight | 618.7 g/mol |

| IUPAC Name | 2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.S+(C5=CC=CC=C5)C6=CC=CC=C6 |

The adamantane moiety’s bicyclo[3.3.1]decane structure contributes to a glass transition temperature (Tg) exceeding 200°C, making it suitable for high-temperature lithography processes. The trifluoromethyl groups lower dielectric constants (ε ≈ 2.3–2.7), reducing parasitic capacitance in microelectronic devices .

Synthesis and Industrial Production

Stepwise Synthesis Protocol

The synthesis involves three stages, as detailed in patent US20100209827A1 :

-

Adamantane Functionalization:

-

Sulfonate Ester Formation:

-

Sulfonium Salt Metathesis:

Critical Process Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction pH | 8.5–9.2 (controlled by NaHCO3) |

| Metathesis Temperature | 25–30°C |

| Crystallization Yield | 92–95% |

Patent US8686166B2 highlights a modified route using 2,2-bis(trifluoromethyl)oxirane as a precursor, achieving 89% yield through ring-opening reactions with hydrogensulfite ions.

Photochemical Mechanisms in Lithography

Photoacid Generation Kinetics

Upon exposure to 248 nm (KrF) or 13.5 nm (EUV) radiation, the compound undergoes heterolytic cleavage:

The generated triflic acid (CF3SO3H) reduces the resist’s dissolution rate in alkaline developers by 40–60%, enabling high-resolution patterning .

Lithographic Performance Metrics

| Metric | Value |

|---|---|

| Acid Diffusion Length | 8–12 nm (EUV, 30 mJ/cm²) |

| Line Edge Roughness (LER) | 1.2–1.8 nm (3σ) |

| Sensitivity (D100) | 18–22 mJ/cm² |

Comparative studies in US8686166B2 demonstrate a 15% improvement in pattern fidelity over non-fluorinated sulfonium salts due to reduced acid diffusion.

Structure-Property Relationships

Thermal Stability Analysis

Thermogravimetric analysis (TGA) data reveals decomposition onset at 287°C, attributed to adamantane’s strain-free structure. Differential scanning calorimetry (DSC) shows no phase transitions below 150°C, critical for pre-bake processes.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Propylene Glycol Methyl Ether Acetate (PGMEA) | 45.2 ± 2.1 |

| Cyclohexanone | 28.7 ± 1.8 |

| Deionized Water | <0.01 |

The fluorinated chain’s hydrophobicity (logP = 4.2) prevents aqueous phase separation during spin-coating .

Comparative Analysis with Structural Analogues

4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluoro-butane-1-sulfonate;triphenylsulfonium

This analogue (C33H34F4O5S2, MW 650.74 g/mol) exhibits:

Methacryloyloxy Derivatives

Compounds like triphenylsulfonium 1,1,3,3,3-pentafluoro-2-(3-methacryloyloxy-adamantane-1-carbonyloxy)-propane-1-sulfonate introduce crosslinkable sites, enabling self-aligned double patterning (SADP) .

Industrial Applications and Future Directions

Current Use Cases

-

EUV Lithography: Enables 5 nm node patterning in high-NA systems (NA = 0.55)

-

3D NAND Fabrication: Vertical etch selectivity >15:1 for 128-layer stacks

-

Quantum Dot Patterning: Sub-10 nm pitch definition for QD-LED displays

Research Frontiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume